

Technical Guide: 4-Bromo-1-methylpiperidine – Salt vs. Free Base

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Compound of Interest

Compound Name: *4-Bromo-1-methylpiperidine hydrobromide*

CAS No.: 54288-71-0

Cat. No.: B8821668

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Executive Summary: The Stability Paradox

For researchers and medicinal chemists, 4-Bromo-1-methylpiperidine presents a classic "Stability vs. Reactivity" trade-off.^[1]

The Hydrobromide (HBr) Salt (CAS 54288-71-0) is the industry standard for storage: it is a stable, crystalline solid that arrests the nitrogen lone pair, preventing self-destruction.^[1]

The Free Base (CAS 76444-51-4) is the reactive species required for nucleophilic substitutions and Grignard formation.^[1] However, it is thermodynamically unstable.^[1] Upon isolation, it undergoes rapid intermolecular self-quaternization, leading to dimerization and polymerization.^[1]

Core Directive: Never store the free base. Generate it in situ or use immediately upon isolation at low temperatures (

).[1]

Physicochemical Profile: Salt vs. Free Base^[1]

The following data consolidates physical state and handling parameters.

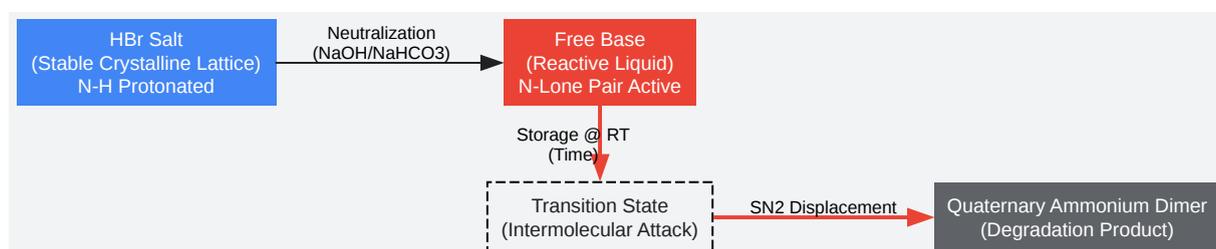
Feature	Hydrobromide Salt (HBr)	Free Base
CAS Number	54288-71-0	76444-51-4
Molecular Formula		
Molecular Weight	258.98 g/mol	178.07 g/mol
Physical State	Crystalline Solid (White/Off-white)	Liquid (Colorless to Yellow)
Melting Point	199–202 °C (dec.) ^[1]	N/A (Liquid at RT)
Solubility	Water, Methanol, DMSO	DCM, Ether, Toluene, THF
Stability	High (Years at RT)	Low (Hours/Days at RT)
Reactivity	Inert (until neutralized)	High (Nucleophilic & Electrophilic)

The Mechanism of Instability: Self-Quaternization^[1]

The critical reason for using the salt form is to prevent Intermolecular Self-Alkylation.^[1]

In the free base, the nitrogen atom possesses a lone pair of electrons (nucleophile) while the C-4 position holds a bromine atom (leaving group).^[1] In a concentrated liquid phase, the nitrogen of Molecule A attacks the C-4 carbon of Molecule B.^[1] This displaces the bromide and forms a quaternary ammonium dimer (or polymer), often observed as an intractable gum or precipitate.

Visualization: Degradation Pathway^[1]



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Figure 1: The degradation pathway.[1] The HBr salt blocks the nitrogen lone pair (blue). Neutralization releases the free base (red), which rapidly attacks itself to form stable, useless quaternary salts (grey).[1]

Operational Protocols

Protocol A: In Situ Utilization (Recommended)

Context: Standard nucleophilic substitutions where the presence of inorganic salts is tolerable.

[1] This method avoids isolating the unstable free base entirely.[1]

- Dissolution: Suspend 4-bromo-1-methylpiperidine HBr (1.0 equiv) in the reaction solvent (e.g., DMF, Acetonitrile).
- Scavenger Base Addition: Add an excess of inorganic base (e.g.,
or
, 2.5–3.0 equiv).[1]
- Activation: Stir for 15–30 minutes at room temperature. The base neutralizes the HBr, liberating the free amine in the presence of the electrophile.
- Reaction: Add the target nucleophile/electrophile and proceed.[1]

Protocol B: Cold Free-Basing & Isolation

Context: Required for organometallic reactions (e.g., Grignard formation) or when inorganic salts interfere with the subsequent step.[1]

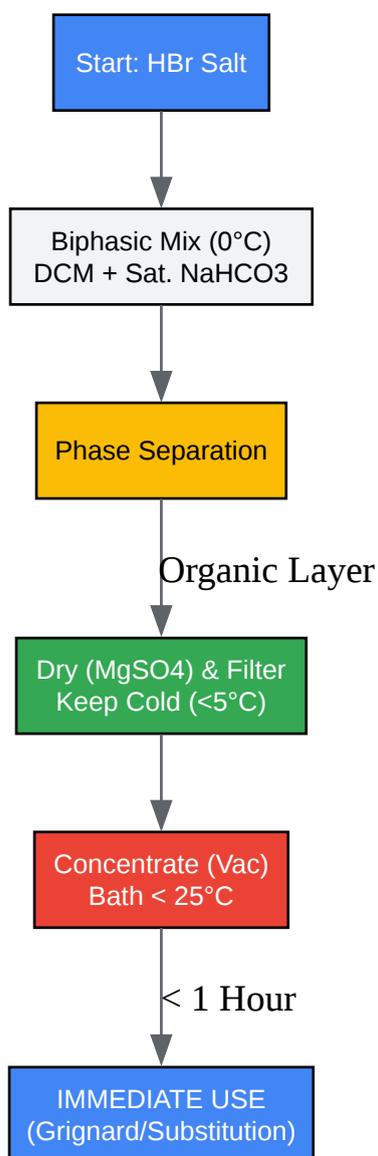
Safety Warning: Perform in a fume hood. Avoid contact with skin.[1]

- Preparation:
 - Prepare a biphasic mixture of
(DCM) and saturated aqueous

(1:1 v/v) in a separatory funnel.

- Cool the mixture to 0–5 °C.
- Neutralization:
 - Add solid 4-bromo-1-methylpiperidine HBr slowly to the mixture.
 - Shake vigorously for 2–3 minutes, venting frequently. The solid will dissolve as it converts to the lipophilic free base.
- Separation:
 - Drain the organic (DCM) layer into a flask cooled in an ice bath.
 - Extract the aqueous layer once more with cold DCM.^[1]
- Drying:
 - Dry combined organics over anhydrous
(kept cold) for <10 minutes.
- Concentration (Critical Step):
 - Filter into a round-bottom flask.
 - Evaporate solvent in vacuo at room temperature or below (do not heat the water bath >25 °C).^[1]
- Usage:
 - Do not store. Re-dissolve immediately in the reaction solvent (e.g., dry THF) and proceed.
^[1]

Visualization: Safe Handling Workflow



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Figure 2: Isolation workflow emphasizing temperature control and immediate usage to prevent dimerization.

Analytical Differentiation (NMR)[1][2][3]

When troubleshooting, use

NMR to determine if your salt has been successfully neutralized or if your free base has degraded.[1]

Proton Environment	HBr Salt (Shift ppm)	Free Base (Shift ppm)	Diagnostic Note
N-H (Ammonium)	9.5 – 10.5 (br)	Absent	Disappearance confirms neutralization.[1]
N-C	2.80 – 2.95 (s)	2.20 – 2.30 (s)	Upfield shift (~0.6 ppm) indicates free base.[1]
C(4)-H (CH-Br)	4.40 – 4.60 (m)	4.00 – 4.20 (m)	Slight upfield shift in free base.[1]
C(2,6)-H (Ring)	3.00 – 3.50 (m)	2.60 – 2.80 (m)	Broadening in salt due to N-H coupling.[1]

Note: Shifts are approximate and solvent-dependent (

vs

).

References

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Sources

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